(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H16ClN3S and its molecular weight is 365.88. The purity is usually 95%.
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Scientific Research Applications
Reduction and Derivative Formation
- The reduction of similar compounds to "(Z)-3-aryl-2-(thiazol-2-yl)acrylonitriles" with lithium aluminum hydride has been shown to afford derivatives in yields ranging from 15 to 40%. This process has been utilized to create (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, demonstrating the chemical versatility and potential for creating a wide range of compounds from the initial acrylonitrile structure (Frolov et al., 2005).
Synthesis of Heterocycles
- New heterocyclic compounds derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile have been synthesized as potential antifungal agents. This work illustrates the broader chemical research applications of similar acrylonitriles in developing novel compounds with potential biological activities (Gomha & Abdel‐Aziz, 2012).
Optoelectronic Applications
- Thiophene dyes derived from acrylonitrile compounds have been studied for their nonlinear optical limiting behavior, showing promise in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. This application is particularly relevant for materials science and photonic engineering, highlighting the optoelectronic potential of acrylonitrile derivatives (Anandan et al., 2018).
Herbicidal Activity
- Certain acrylonitrile derivatives have been synthesized as herbicidal inhibitors of PSII electron transport, demonstrating significant herbicidal activities. This research points to the agricultural applications of acrylonitrile derivatives in developing new classes of herbicides (Wang et al., 2004).
Photophysical Investigations
- Studies on novel thiophene derivatives with bis-diarylacrylonitrile units have explored their photoluminescence characteristics, revealing potential applications in materials science for the development of green fluorescent materials with good thermal stability. This research further underscores the significance of acrylonitrile derivatives in photophysical applications (Xu et al., 2012).
Properties
IUPAC Name |
(Z)-3-(3-chloro-2-methylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-13-6-8-15(9-7-13)19-12-25-20(24-19)16(10-22)11-23-18-5-3-4-17(21)14(18)2/h3-9,11-12,23H,1-2H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEHZKPLAIBAAN-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C(=CC=C3)Cl)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C(=CC=C3)Cl)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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